REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:19](=[O:20])[CH2:18][O:17][C:16]3[CH:21]=[CH:22][CH:23]=[N:24][C:15]2=3)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH:8]1[CH2:9][CH2:10][CH:11]([N:14]2[C:19](=[O:20])[CH2:18][O:17][C:16]3[CH:21]=[CH:22][CH:23]=[N:24][C:15]2=3)[CH2:12][CH2:13]1
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Name
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4-(3-oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
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Quantity
|
0.37 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)N1C2=C(OCC1=O)C=CC=N2
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Name
|
|
Quantity
|
2.5 mL
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Type
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reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
2.5 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the solvent was removed
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Type
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CUSTOM
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Details
|
The residue was partitioned between EtOAc (200 mL) and 1 N NaOH (150 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)N1C2=C(OCC1=O)C=CC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |